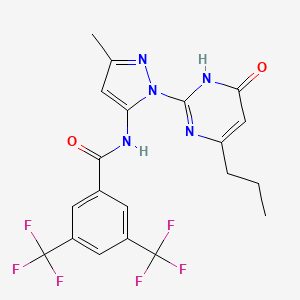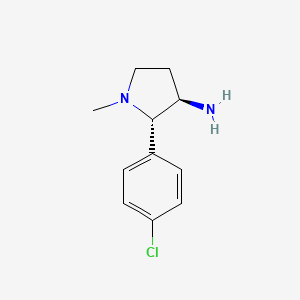
(2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine, also known as (R)-(-)-DOI, is a potent and selective agonist for the 5-HT2A serotonin receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
Aplicaciones Científicas De Investigación
Organic Synthesis and Structural Properties
Research has delved into the synthesis and structural analysis of various organic compounds, highlighting the versatility of chlorophenyl and pyrrolidinamine derivatives in chemical synthesis. For instance, the study on the synthesis, spectroscopic, and structural properties of novel substituted compounds demonstrates the reaction mechanisms and potential applications of these derivatives in creating complex molecules for further scientific exploration (Issac & Tierney, 1996).
Environmental Impact and Degradation
The environmental implications of organochlorine compounds, including those related to chlorophenyl groups, have been extensively reviewed. These studies assess the toxicity, persistence, and biodegradation of chlorophenols in aquatic environments, offering insights into the ecological risks and degradation pathways of such compounds (Krijgsheld & Gen, 1986).
Toxicology and Biodegradation
The toxicological effects of chlorophenols, including mechanisms of toxicity in aquatic life, have been a significant area of research. These studies elucidate how chlorophenols induce oxidative stress, disrupt endocrine functions, and affect the immune system in fish, providing a foundation for understanding the environmental health risks of chlorophenols and similar compounds (Ge et al., 2017).
Materials Science and Catalysis
In materials science, amine-functionalized metal-organic frameworks (MOFs) have shown promise for various applications, including gas storage, separation, and catalysis. The incorporation of amine groups into MOFs enhances their interaction with specific molecules, such as CO2, demonstrating the relevance of chemical functionalization in the development of advanced materials (Lin, Kong, & Chen, 2016).
Analytical Chemistry
The role of amine groups in analytical chemistry, particularly in the detection and analysis of biogenic amines in foods, highlights the utility of chemical reactions involving amines for food safety and quality assessment. Molecular methods for detecting biogenic amine-producing bacteria in foods leverage the reactivity of amines, indicating their importance in food microbiology (Landete et al., 2007).
Propiedades
IUPAC Name |
(2S,3R)-2-(4-chlorophenyl)-1-methylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPYNRIBDIUMEQ-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

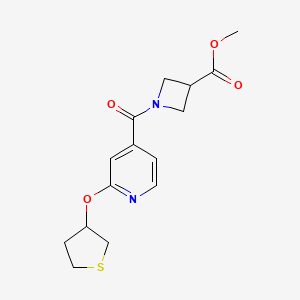
![Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2776925.png)
![2-[4-(Benzyloxy)phenoxy]acetohydrazide](/img/structure/B2776926.png)
![(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2776930.png)

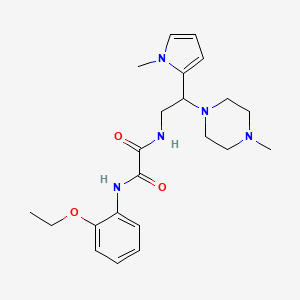
![N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B2776933.png)
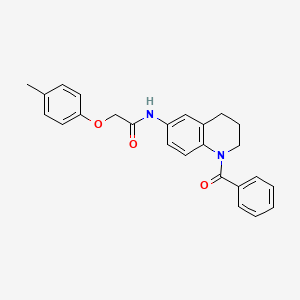
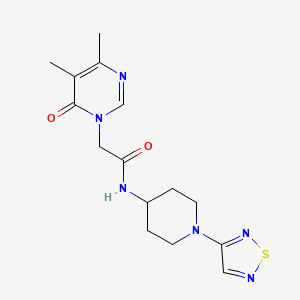
![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2776936.png)
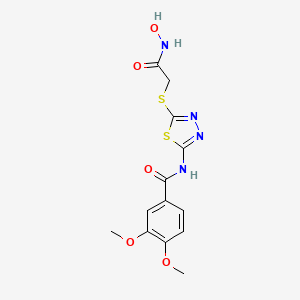
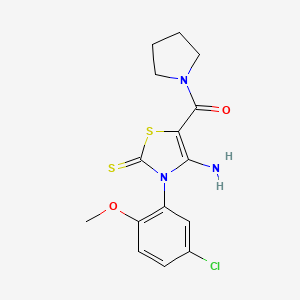
![2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2776944.png)
